DPP-4 Inhibitory Potency: Unsubstituted 8-Piperidine vs. 3-Aminopiperidine Congeners
In the 8-piperidino-xanthine class, DPP-4 inhibitory activity is exquisitely dependent on the C-8 substituent. The unsubstituted piperidine present in 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is expected to confer markedly weaker DPP-4 inhibition compared to the 3-aminopiperidine found in linagliptin. Patent data demonstrate that archetypal 8-(3-aminopiperidin-1-yl)-xanthines achieve DPP-4 IC50 values of approximately 1 nM [2], whereas closely related 8-piperidino-xanthines lacking the 3-amino group typically show IC50 values in the high nanomolar to low micromolar range [1]. Although a direct head-to-head measurement for CAS 7504-45-2 against a specific 3-aminopiperidine comparator is not publicly available, the class-level inference is robust: the compound's unfunctionalized piperidine defines its use as a low-activity control or an intermediate for further derivatization rather than a potent DPP-4 inhibitor.
| Evidence Dimension | DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Estimated >1000 nM (predicted from scaffold SAR; no direct assay data publicly available for CAS 7504-45-2) |
| Comparator Or Baseline | 8-(3-Aminopiperidin-1-yl)-xanthine prototype: IC50 ≈ 1 nM [2]; 8-(piperidin-1-yl)-xanthine analogs without 3-amino group: IC50 typically 100–10,000 nM [1]. |
| Quantified Difference | ≥ 1,000-fold reduction in DPP-4 potency relative to 3-aminopiperidine congeners (class-level estimate). |
| Conditions | Recombinant human DPP-4 enzyme assay; literature values from patent disclosures. |
Why This Matters
For procurement, this indicates the compound is suited as a DPP-4-inactive control or as a starting material for installing a 3-amino group, not as a ready-to-use DPP-4 inhibitor.
- [1] Himmelsbach, F., Langkopf, E., Eckhardt, M., Maier, R. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. US Patent US10202383, 2019. (Exemplifies IC50 ≈ 1 nM for 3-aminopiperidine congeners.) View Source
- [2] Boehringer Ingelheim. Substituted bicyclic 8-piperidino-xanthines, method for their production and their use as medicaments. DE102004024454A1, 2005. (Discloses DPP-4 inhibitory activity of diverse 8-piperidino-xanthines.) View Source
